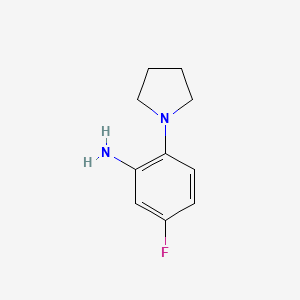

5-Fluoro-2-(pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNXVUFYDGSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the context of 5-Fluoro-2-(pyrrolidin-1-yl)aniline in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into this promising chemical entity.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl[1] |

| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₄ClFN₂ |

| Molecular Weight | 180.22 g/mol | 216.68 g/mol |

| CAS Number | Not explicitly found | 1185302-56-0 |

| XLogP3 | 2.3 (Predicted) | Not available |

| Hydrogen Bond Donor Count | 1 (Predicted) | 2 (Predicted) |

| Hydrogen Bond Acceptor Count | 2 (Predicted) | 2 (Predicted) |

| Rotatable Bond Count | 1 (Predicted) | 1 (Predicted) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Note: The properties for the free base are calculated, while the data for the hydrochloride salt is sourced from PubChem.[1]

Spectroscopic Characterization (Predicted and Analog-Based)

Experimental spectroscopic data for this compound is not currently available in the public domain. However, predictions based on its structure and comparison with analogous compounds can provide valuable insights for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would be characteristic of the substituted aromatic and saturated pyrrolidine rings.

-

¹H NMR: The aromatic region would likely show three signals corresponding to the protons on the fluorinated benzene ring, with coupling patterns influenced by the fluorine and amine substituents. The pyrrolidine ring would exhibit two multiplets in the aliphatic region corresponding to the α- and β-protons. The N-H protons of the aniline would appear as a broad singlet.

-

¹³C NMR: The spectrum would show ten distinct carbon signals. The aromatic carbons would be split due to coupling with the fluorine atom. The carbons of the pyrrolidine ring would appear in the aliphatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a C-F stretching band (around 1100-1300 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 180. Subsequent fragmentation would likely involve the loss of fragments from the pyrrolidine ring and potentially the elimination of HCN or other small molecules from the aromatic portion.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly nucleophilic aromatic substitution.

A common method for the synthesis of N-aryl pyrrolidines involves the reaction of a suitably activated fluoro-nitrobenzene derivative with pyrrolidine, followed by the reduction of the nitro group.

Proposed Synthetic Workflow:

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

-

To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

Step 2: Synthesis of this compound

-

Dissolve 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3] Its saturated, three-dimensional structure can provide favorable physicochemical properties and allow for diverse substitution patterns to optimize biological activity.[2][3]

The aniline scaffold is also a cornerstone in drug design, particularly in the development of kinase inhibitors.[4] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

The combination of a pyrrolidine ring, a fluorine atom, and an aniline core in this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity.

Potential Application in Kinase Inhibitor Scaffolding:

Safety and Handling

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related aniline compounds, hazards include skin and eye irritation, and potential toxicity upon ingestion or inhalation.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its structural features suggest its potential utility in the synthesis of novel therapeutics, particularly in the area of kinase inhibition. Further experimental investigation into its physicochemical properties, spectroscopic characterization, and biological activity is warranted to fully elucidate its potential. This guide provides a foundational understanding based on available data and established chemical principles to aid researchers in their exploration of this compound.

References

- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. benchchem.com [benchchem.com]

In-depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a fluorinated aromatic amine containing a pyrrolidine moiety. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both the aniline and pyrrolidine scaffolds in bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This document aims to provide a comprehensive overview of the available technical data for this compound and its hydrochloride salt. However, it is important to note that detailed experimental protocols for its synthesis and specific biological activity data, including its involvement in signaling pathways, are not extensively reported in publicly accessible literature.

Chemical Identity and Physical Properties

The primary form of this compound available from commercial suppliers is the hydrochloride salt. Data for the free base is limited, with most information derived from computational models.

Table 1: Chemical Identifiers

| Identifier | This compound | This compound hydrochloride |

| CAS Number | Not explicitly available in public databases | 1185302-56-0[1] |

| PubChem CID | 6485402[1] | 90482921[1] |

| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₄ClFN₂ |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Synonyms | 5-Fluoro-2-(1-pyrrolidinyl)benzenamine | This compound HYDROCHLORIDE[1] |

Table 2: Computed Physicochemical Properties (Hydrochloride Salt) [1]

| Property | Value |

| Molecular Weight | 216.68 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 216.0829543 |

| Topological Polar Surface Area | 29.3 Ų |

| Heavy Atom Count | 14 |

Note: The properties listed in Table 2 are computationally generated and may not reflect experimentally determined values.

Synthesis and Experimental Protocols

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable difluoro- or fluoro-nitro-aromatic precursor with pyrrolidine, followed by the reduction of the nitro group to an amine.

Conceptual Synthetic Workflow

This diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of the target compound.

References

An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: A Core Scaffold for Modern Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. As a functionalized aniline derivative, this compound represents a key building block in medicinal chemistry, leveraging the unique electronic properties of the fluorine substituent and the versatile pyrrolidine moiety. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, offers a three-dimensional structure that can effectively explore pharmacological space.[2][3] This document aims to be a critical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and infectious agents where analogous structures have shown promise. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides extrapolated data based on closely related compounds to facilitate further research and development.

Molecular Structure and Identification

This compound is a substituted aromatic amine. The core structure consists of an aniline ring substituted with a fluorine atom at the 5-position and a pyrrolidin-1-yl group at the 2-position. The hydrochloride salt is a common form for handling and storage.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-Fluoro-2-(1-pyrrolidinyl)benzenamine | N/A |

| CAS Number | 1071430-10-8 (Parent) | PubChem |

| Molecular Formula | C₁₀H₁₃FN₂ | PubChem |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)F)N | PubChem |

| InChI | InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | PubChem |

Physicochemical Properties

Detailed experimental data for this compound are not widely available. The following table summarizes computed properties from established databases and extrapolated values based on similar structures. These values provide a useful starting point for experimental design.

| Property | Value (Computed) | Source |

| Molecular Weight | 180.22 g/mol | PubChem |

| Exact Mass | 180.106292 g/mol | PubChem |

| Topological Polar Surface Area | 29.3 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| XLogP3 | 2.3 | PubChem |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not readily found, the following are predicted key characteristics based on analogous compounds such as 5-fluoro-2-methylaniline and 2-(pyrrolidin-1-yl)aniline.[5][6]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm) showing coupling to fluorine. Pyrrolidine ring protons (δ 1.8-3.5 ppm). Broad singlet for the amine protons (δ 3.5-4.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm) with C-F coupling constants. Pyrrolidine carbons (δ 25-50 ppm). |

| IR Spectroscopy | N-H stretching bands (3300-3500 cm⁻¹). Aromatic C-H stretching (around 3000 cm⁻¹). C-N stretching (1250-1350 cm⁻¹). C-F stretching (1100-1200 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 180.11. Fragmentation patterns corresponding to the loss of pyrrolidine and fluorine moieties. |

Synthesis and Reactivity

A plausible and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar N-aryl pyrrolidines.

Reaction: Nucleophilic aromatic substitution of 2,4-difluoroaniline or a related precursor with pyrrolidine.

Scheme:

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Procedure:

-

Nucleophilic Aromatic Substitution:

-

To a solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

-

The product can be further purified by column chromatography on silica gel.

-

Reactivity Profile

The aniline moiety of this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Figure 2: Key reactions of the aniline functional group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug development.

-

Fluorine Substitution: The presence of a fluorine atom can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

-

Pyrrolidine Ring: The pyrrolidine moiety is a key component of numerous biologically active compounds, including anticancer, antiviral, and CNS-targeting agents.[3][7] Its saturated, non-planar structure provides a scaffold for creating molecules with well-defined three-dimensional shapes, which is crucial for selective binding to protein targets.

-

Aniline Core: The aniline group serves as a versatile chemical handle for constructing a wide array of more complex molecules and for forming key interactions, such as hydrogen bonds, with biological macromolecules.

While there are no specific, publicly disclosed drug discovery programs centered on this compound, its substructures are present in numerous patented compounds and clinical candidates. It is a valuable building block for generating libraries of novel compounds for high-throughput screening.

Potential Signaling Pathway Involvement (Hypothetical)

Given that aniline and pyrrolidine cores are found in various kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer.

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action where a derivative of the core molecule acts as a kinase inhibitor, for instance, targeting a member of the RAF family, thereby blocking downstream signaling that leads to cell proliferation. This is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its combination of a fluorinated aniline core and a pyrrolidine moiety offers a wealth of opportunities for medicinal chemists to fine-tune the physicochemical and pharmacological properties of new drug candidates. While detailed experimental data for this specific molecule is not extensively documented in the public domain, this technical guide provides a solid foundation of its predicted properties, potential synthetic routes, and likely applications in drug discovery. Further experimental investigation into this compound and its derivatives is warranted to fully explore its potential in developing next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR [m.chemicalbook.com]

- 6. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution followed by a nitro group reduction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 1,2-difluoro-4-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution. The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom in 1,2-difluoro-4-nitrobenzene with pyrrolidine. The nitro group strongly activates the para-position to nucleophilic attack, leading to the preferential formation of 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene.

Step 2: Nitro Group Reduction. The intermediate, 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into a primary amine. This transformation yields the desired final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | Colorless to yellow liquid | N/A |

| 4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene | C₁₀H₁₁FN₂O₂ | 210.21 | Yellow solid | 78-80 |

| This compound | C₁₀H₁₃FN₂ | 180.22 | Off-white to light brown solid | 43-47 |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Nucleophilic Aromatic Substitution | Pyrrolidine, K₂CO₃ | Acetonitrile | 80 | 4 | ~95 |

| 2 | Nitro Group Reduction | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2 | ~90 |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

-

To this suspension, add pyrrolidine (1.2 eq.) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain it under reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene as a yellow solid.

Step 2: Synthesis of this compound

Materials:

-

4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene

-

Iron (Fe) powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, prepare a mixture of 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene (1.0 eq.) in a 3:1 mixture of ethanol and water.

-

To this solution, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

-

Heat the reaction mixture to reflux and maintain for 2 hours with vigorous stirring.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an off-white to light brown solid.

Mandatory Visualization

The following diagram illustrates the synthesis pathway from the starting material to the final product.

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a fluorinated aromatic amine incorporating a pyrrolidine moiety. This compound is of significant interest to the medicinal chemistry and drug discovery sectors due to the presence of structural motifs commonly found in biologically active molecules. The incorporation of a fluorine atom can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, while the pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals. This document consolidates available data on its chemical properties, synthesis, and potential applications, highlighting its role as a valuable building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a substituted aniline derivative. Its hydrochloride salt is also commonly used.[1] The fundamental properties of the parent compound and its hydrochloride salt are summarized in the table below. While experimental data for some properties are not extensively reported in publicly available literature, computed values provide useful estimates for research and development purposes.

| Property | Value (this compound) | Value (this compound HCl) | Data Source |

| IUPAC Name | This compound | 5-fluoro-2-pyrrolidin-1-ylaniline;hydrochloride | [1] |

| Molecular Formula | C₁₀H₁₃FN₂ | C₁₀H₁₄ClFN₂ | [1] |

| Molecular Weight | 180.22 g/mol | 216.68 g/mol | [1] |

| Exact Mass | 180.106277 g/mol | 216.082954 g/mol | [1] |

| CAS Number | Not specified for free base | 1185302-56-0, 1431966-86-7 | [1] |

| Topological Polar Surface Area | 29.3 Ų | 29.3 Ų (for parent) | [1] (Computed) |

| Hydrogen Bond Donor Count | 1 | 2 | [1] (Computed) |

| Hydrogen Bond Acceptor Count | 2 | 2 | [1] (Computed) |

| Rotatable Bond Count | 1 | 1 | [1] (Computed) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be logically derived from established methods for the preparation of substituted anilines and N-arylated pyrrolidines. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated or nitro-activated fluorobenzene with pyrrolidine, followed by the reduction of a nitro group if present.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of N-aryl pyrrolidines is the reaction of an activated fluoro- or chloro-nitrobenzene with pyrrolidine. The subsequent reduction of the nitro group yields the desired aniline.

Workflow for the Proposed Synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1 to 1.5 equivalents).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the hydrofluoric acid byproduct.

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

-

Metal-Acid Reduction: Alternatively, use a metal in acidic media, such as iron powder in the presence of ammonium chloride or hydrochloric acid.

-

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a metal-acid reduction, neutralize the mixture and filter to remove metal salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization to yield the final product.

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery. The aniline functional group is a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to build larger molecular scaffolds.

Structural Significance

The combination of the fluoroaniline and pyrrolidine moieties is significant in medicinal chemistry for several reasons:

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.

-

Pyrrolidine Ring: The pyrrolidine ring is a common feature in many FDA-approved drugs.[2] Its saturated, non-planar structure provides three-dimensional diversity to a molecule, which can lead to improved binding to the complex topologies of biological targets.[3]

-

Aniline Moiety: The aniline group provides a crucial point for further chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of a lead compound.

Potential Therapeutic Applications

While specific biological activities for this compound have not been extensively reported, derivatives of fluoroanilines and pyrrolidines have shown a broad range of pharmacological activities, including but not limited to:

-

Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs targeting CNS receptors.

-

Infectious Diseases: As building blocks for novel antibacterial and antiviral compounds.

Logical Relationship for Drug Discovery Application:

Caption: The role of this compound in drug discovery.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely published. However, commercial suppliers of its hydrochloride salt indicate the availability of analytical data such as MS, HPLC, and LC-MS for batch-specific quality control.[4] Researchers should expect to perform their own analytical characterization upon synthesis or acquisition of this compound.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons on the fluoroaniline ring, with splitting patterns influenced by both the fluorine and the amine/pyrrolidine substituents. Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: Distinct signals for the aromatic carbons, with the carbon bonded to fluorine showing a characteristic large coupling constant (¹JC-F). Signals for the carbons of the pyrrolidine ring would be present in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (180.106277 for the free base).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluoroaniline core and a pyrrolidine substituent provides a foundation for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While detailed experimental and biological data for this specific compound are sparse in the public domain, its structural features suggest a wide range of possibilities for its application in the creation of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. CAS:1431966-86-7, this compound hydrochloride-毕得医药 [bidepharm.com]

physical and chemical properties of 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Chemical and Physical Properties

This compound hydrochloride is a fluorinated aniline derivative with potential applications in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound hydrochloride is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | |

| Molecular Formula | C₁₀H₁₄ClFN₂ | [1] |

| Molecular Weight | 216.68 g/mol | [1] |

| CAS Number | 1185302-56-0 | [1] |

| Melting Point | 196-198 °C | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Soluble in water (as the hydrochloride salt). Solubility in organic solvents is not extensively reported but is expected in polar organic solvents like methanol and DMSO. | |

| Boiling Point | Not available. |

Spectral Data

While specific experimental spectra for this compound hydrochloride are not widely available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure. These predictions are crucial for the identification and structural elucidation of the compound.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Coupling with the fluorine atom will result in doublet or doublet of doublets patterns. - Pyrrolidine Protons: Aliphatic signals corresponding to the methylene groups of the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm. - Amine Protons: A broad singlet for the aniline -NH₂ protons, which may be shifted downfield in the hydrochloride salt form. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (approx. 100-160 ppm). The carbon atom attached to the fluorine will show a large C-F coupling constant. - Pyrrolidine Carbons: Aliphatic signals for the pyrrolidine ring carbons. |

| FTIR (cm⁻¹) | - N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine. - C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretching (Aliphatic): Peaks in the 2850-2960 cm⁻¹ range. - C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - C-N Stretching: Bands in the 1250-1350 cm⁻¹ region. - C-F Stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | The mass spectrum of the free base (C₁₀H₁₃FN₂) would be expected to show a molecular ion peak [M]⁺ at m/z 180.11. Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring. |

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

Caption: Plausible synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents) as a base.

-

To this mixture, add pyrrolidine (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Analytical Protocols

The following are general protocols for obtaining the spectral data.

References

A Technical Guide to Pyrrolidinyl-Aniline Scaffolds as Kinase Inhibitors: Focus on Bruton's Tyrosine Kinase (BTK) Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogs based on the 2-(pyrrolidin-1-yl)aniline core, a key pharmacophore in the development of targeted kinase inhibitors. While the specific compound 5-Fluoro-2-(pyrrolidin-1-yl)aniline serves as a conceptual starting point, this document focuses on a well-documented class of its structural analogs: potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical mediator in B-cell receptor signaling, making it a prime target for therapies aimed at B-cell malignancies and autoimmune diseases.[1][2][3]

This guide will detail the synthesis, structure-activity relationships (SAR), and biological evaluation of a series of N,9-diphenyl-9H-purin-2-amine derivatives, which serve as representative analogs. It provides detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows to support research and development efforts in this area.

Quantitative Data Summary

The inhibitory activities of a series of N,9-diphenyl-9H-purin-2-amine analogs were evaluated against Bruton's tyrosine kinase (BTK) and two B-cell leukemia cell lines, Ramos and Raji. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Ibrutinib and AVL-292 were used as reference compounds.[4]

| Compound ID | BTK IC50 (nM)[4] | Ramos Cell Line IC50 (µM)[4] | Raji Cell Line IC50 (µM)[4] |

| 10b | 10.2 | 8.22 | 7.55 |

| 10d | 0.5 | > 20 | > 20 |

| 10i | 0.5 | > 20 | > 20 |

| 10j | 0.4 | 7.75 | 12.6 |

| Ibrutinib | 0.3 | Not Reported | Not Reported |

| AVL-292 | 0.6 | Not Reported | Not Reported |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the N,9-diphenyl-9H-purin-2-amine analogs are provided below.

General Synthetic Protocol

The synthesis of the target compounds involves a multi-step process starting from commercially available 2,4-dichloro-5-nitropyrimidine. The general workflow is depicted in the diagram below and the detailed steps are as follows:[4][5]

Step 1: Synthesis of 2-chloro-4-(3-tert-butoxycarbonyl)phenylamino)-5-nitropyrimidine (12) To a solution of 2,4-dichloro-5-nitropyrimidine (11) in 1,4-dioxane, add tert-butyl 3-aminophenylcarbamate and N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 2 hours. After completion, the product (12) is isolated and purified.[4]

Step 2: Synthesis of Pyrimidine Template (13a-k) Couple intermediate 12 with various anilines in 1,4-dioxane with DIPEA at 60°C for 2 hours to yield the corresponding pyrimidine derivatives (13a-k).[4]

Step 3: Deprotection and Acryloylation (15a-k) Deprotect the tert-butoxycarbonyl (Boc) group from compounds 13a-k using trifluoroacetic acid in dichloromethane at 0°C to room temperature. The resulting amine is then reacted with acryloyl chloride in the presence of sodium bicarbonate in acetone for 10 minutes to yield the key intermediates (15a-k).[4]

Step 4: Reduction of Nitro Group (16a-k) Reduce the nitro group of intermediates 15a-k using iron powder and ammonium chloride in a mixture of methanol and water at 80°C for 2 hours to give the corresponding anilines (16a-k).[5]

Step 5: Cyclocondensation to form Purine Core (10a-m) Cyclize the diamino-substituted pyrimidines (16a-k) using either triethyl orthoformate at 110°C for 2 hours or carbonyldiimidazole in dichloromethane at room temperature for 1 hour to afford the final N,9-diphenyl-9H-purin-2-amine derivatives (10a-m).[5]

In Vitro Kinase Inhibition Assay Protocol

The following protocol outlines a general luminescence-based assay for determining the IC50 values of the synthesized compounds against BTK.[5][6]

Materials:

-

Recombinant BTK enzyme

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Synthesized inhibitor compounds

-

Reference inhibitors (e.g., Ibrutinib)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP and appropriate substrate peptide

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 0.1 to 100 nM).

-

Kinase Reaction Setup:

-

In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

-

Add 2.5 µL of the BTK enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]

-

Cell Proliferation Assay Protocol (CCK-8 Method)

This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds on B-cell leukemia cell lines (Ramos and Raji).[4]

Materials:

-

Ramos and Raji cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Synthesized inhibitor compounds

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ramos or Raji cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.

-

Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Visualization of Pathways and Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.[1][2][7]

Experimental Workflow for Synthesis and Evaluation

The overall workflow from chemical synthesis to biological evaluation is a systematic process designed to identify and characterize novel kinase inhibitors.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

For context within the broader field of kinase inhibitors, the FMS-like tyrosine kinase 3 (FLT3) signaling pathway is also of high interest, particularly in acute myeloid leukemia (AML).[8][9][10] Ligand binding to the FLT3 receptor induces dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote cell proliferation and survival.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including a non-planar, three-dimensional structure and the presence of stereogenic centers, make it an ideal building block for the design of novel therapeutics.[1][2] This versatility allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency and selectivity for a wide range of biological targets.[3] Pyrrolidine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating their broad therapeutic applicability across various disease areas, including cancer, infectious diseases, central nervous system disorders, and metabolic diseases.[1] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Pyrrolidine Derivatives

The inherent structural features of the pyrrolidine ring have been exploited to develop a diverse array of bioactive molecules with significant therapeutic potential.

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer.[2] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in cell proliferation to the antagonism of chemokine receptors that mediate metastasis.[4][5]

A notable class of anticancer agents is the spiro[pyrrolidine-3,3'-oxindoles], which have shown potent cytotoxic effects against a variety of cancer cell lines.[2] These compounds often function as inhibitors of key signaling pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 0.42 - 0.78 | [2] |

| HT29 | 0.39 - 0.92 | [2] | |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [2] |

| MCF-7 | < 9.00 | [2] | |

| HCT-116 | < 3.00 | [2] | |

| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [2] |

| MDA-MB-468 | 25 µg/mL | [2] | |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 | 2.5 - 20.2 | [6] |

| IGR39 | 2.5 - 20.2 | [6] | |

| Pyrrolidine-2,5-dione Derivatives | MDA-MB-231 | 13.6 | [7] |

| PC-3 | 10.7 | [7] | |

| K562 | 23.0 | [7] |

Antimicrobial Activity

The pyrrolidine scaffold is also a key component in the development of novel antibacterial and antifungal agents. These compounds can inhibit essential microbial enzymes or disrupt cell wall synthesis, leading to the demise of the pathogen.[6]

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine-2,3-dione Dimers | MSSA | 8 - 16 | [8] |

| MRSA | 8 - 16 | [8] | |

| Pyrrolidine Amide Derivatives | E. faecalis | ≤ 250 | [7] |

| M. smegmatis | ≤ 250 | [7] | |

| E. coli | ≤ 250 | [7] | |

| P. vulgaris | ≤ 250 | [7] |

Antiviral Activity

A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate a pyrrolidine ring.[9][10] These compounds often act as inhibitors of viral proteases or polymerases, which are essential for viral replication. For instance, some pyrrolidine derivatives have been identified as potent inhibitors of the HCV NS5B polymerase.[11]

Table 3: Anti-HCV Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Acyl Pyrrolidine Derivatives | HCV NS5B Polymerase | 2.6 - 19.3 | [11] |

| Fused Bicyclic Pyrrolidine-Imidazolidinone | HCV Assembly | - | [12] |

| Diketopiperazine-indole Conjugates | HCV Replication | 1.61 (EC50) | [13] |

| Peptide-based inhibitors | HCV NS3 Protease | 0.3 - 0.8 | [14] |

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have a profound impact on the central nervous system, with applications as anticonvulsants and nootropics.[15][16] Levetiracetam, a widely prescribed antiepileptic drug, is a pyrrolidine derivative.[15] The racetam class of drugs, known for their cognitive-enhancing effects, is also based on a pyrrolidinone core.[17] Additionally, certain pyrrolidine analogues act as potent sodium channel blockers, showing promise for the treatment of ischemic stroke.[18]

Enzyme Inhibition

The structural versatility of the pyrrolidine scaffold makes it an excellent starting point for the design of potent and selective enzyme inhibitors.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several pyrrolidine-based compounds are effective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[19] By inhibiting DPP-IV, these drugs increase the levels of incretin hormones, leading to improved glycemic control in type 2 diabetes.[20]

-

MurA Inhibitors: MurA is a bacterial enzyme essential for peptidoglycan biosynthesis, making it an attractive target for novel antibiotics. Pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA.

-

InhA Inhibitors: InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidinone and pyrrolidine derivatives have been evaluated as inhibitors of InhA for the development of new anti-tuberculosis agents.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-containing drugs are mediated through their interaction with various signaling pathways.

CXCR4 Signaling Pathway

The chemokine receptor CXCR4 plays a critical role in cancer metastasis.[4] Pyrrolidine-based antagonists of CXCR4 can block the binding of its ligand, CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and invasion.[9][19][21][22]

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[23] Some pyrrolidine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[22][24]

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 2-4 hours under the same conditions.[4][10]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 550-590 nm using a microplate reader.[1][4]

DPP-IV Inhibition Assay

This fluorescence-based assay is used to screen for inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[26][27]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release the highly fluorescent AMC. The increase in fluorescence is proportional to the enzyme activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.[26]

Protocol:

-

Reagent Preparation: Prepare a 10X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Dilute the human recombinant DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer.[27]

-

Assay Setup: In a 96-well plate, add 30 µL of diluted assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the test pyrrolidine compound (or solvent for control) to triplicate wells.[26]

-

Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[27]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.[27]

-

Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[26][27]

Synthesis of Pyrrolidine-Containing Drugs: Levetiracetam

Levetiracetam is a prominent antiepileptic drug featuring a pyrrolidine core. Its synthesis can be achieved through various routes.[1][2][15]

A Representative Synthetic Route:

-

Condensation: A mixture of γ-butyrolactone and D-(+)-2-aminobutanol is heated in an autoclave under a nitrogen atmosphere to form the corresponding lactam intermediate.[1]

-

Oxidation: The intermediate is then oxidized using a ruthenium-based catalyst in the presence of sodium hypochlorite to yield (S)-2-(2-oxopyrrolidin-1-yl)butyric acid.[1]

-

Amidation: The resulting carboxylic acid is activated, for example, with ethyl chloroformate in the presence of a base like triethylamine. Subsequent bubbling of ammonia gas through the reaction mixture leads to the formation of crude Levetiracetam.[1]

-

Purification: The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to afford high-purity Levetiracetam.[19]

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its unique three-dimensional nature and the ease with which its stereochemistry can be controlled have enabled the development of a wide range of clinically successful drugs. The diverse biological activities exhibited by pyrrolidine derivatives, from anticancer and antimicrobial to CNS-active and enzyme inhibitory effects, underscore the immense potential of this heterocyclic core. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrrolidine ring is poised to remain a cornerstone in the design and development of the next generation of innovative medicines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN107652215A - A kind of preparation method of captopril - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. Synthesis of Captopril starting from an Optically Active β-Hydroxy Acid [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 16. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. "Process For Producing Levetiracetam" [quickcompany.in]

- 20. researchgate.net [researchgate.net]

- 21. CN102558012B - Synthesis method of levetiracetam - Google Patents [patents.google.com]

- 22. Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Captopril synthesis - chemicalbook [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

- 27. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Substituted Anilines: A Versatile Scaffold in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Aniline, a fundamental aromatic amine, and its substituted derivatives are foundational scaffolds in medicinal chemistry. Their structural simplicity, synthetic tractability, and ability to engage in various biological interactions have cemented their role in the development of a wide array of therapeutics. From pioneering antibacterial agents to highly targeted cancer therapies, the substituted aniline motif has been instrumental in creating drugs that have significantly impacted human health.[1] This guide explores the multifaceted role of substituted anilines in drug discovery, detailing their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, experimental protocols, and key pathway visualizations.

The Aniline Scaffold: Physicochemical Properties and Medicinal Chemistry Rationale

The utility of the aniline scaffold in drug design is rooted in its unique physicochemical properties. The amino group and the aromatic ring are amenable to a wide range of chemical modifications, allowing for the precise tuning of a molecule's steric and electronic properties. This adaptability is crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and target affinity.[2]

Key advantages of incorporating a substituted aniline moiety include:

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites and receptors.

-

Modulation of pKa: Substituents on the aromatic ring can significantly alter the basicity of the aniline nitrogen. This allows for fine-tuning the ionization state of the molecule at physiological pH, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

-

Bioisosteric Replacement: The aniline ring and its substituents can serve as bioisosteres for other chemical groups, enabling the modification of a drug's properties while maintaining its biological activity.[3] However, it is worth noting that due to potential metabolic liabilities, there is also active research into finding bioisosteres for the aniline moiety itself.[3][4]

-

Structural Rigidity and Conformation: The planar nature of the benzene ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space, which is essential for selective binding to a target protein.

Therapeutic Applications of Substituted Anilines

The versatility of the substituted aniline scaffold has led to its incorporation into a broad spectrum of therapeutic agents. Key areas where these compounds have made a substantial impact include oncology, infectious diseases, and inflammation.[1]

Oncology

Substituted anilines are particularly prominent in the field of oncology, where they form the structural core of many kinase inhibitors.[1] These drugs target the signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of EGFR tyrosine kinase inhibitors.[1] These compounds, such as Gefitinib and Erlotinib, have revolutionized the treatment of certain types of non-small cell lung cancer.

-

c-Src Tyrosine Kinase Inhibitors: The nonreceptor tyrosine kinase c-Src plays a crucial role in tumor invasion and metastasis. Anilinoquinazoline derivatives have been developed as potent and specific inhibitors of c-Src.[5]

Infectious Diseases

Aniline derivatives have a long history in the fight against infectious diseases, dating back to the discovery of the first sulfa drugs.

-

Antibacterial Agents: Sulfanilamide, an aniline derivative, was the first commercially available antibacterial agent and is the parent compound for sulfa drugs.[6] These drugs act by inhibiting folic acid synthesis in bacteria.[6] More recent research has explored trifluoro-anilines as potent agents against Vibrio species.[7][8]

-

Antiviral Agents: Substituted anilines have also been identified as inhibitors of various viruses. For instance, certain aniline derivatives have been shown to inhibit influenza A virus by interfering with membrane fusion mediated by hemagglutinin.[9] Additionally, 4-anilinoquinoline and 4-anilinoquinazoline derivatives have demonstrated potent activity against the Dengue Virus.[10]

Other Therapeutic Areas

The applications of substituted anilines extend to a variety of other conditions:

-

Analgesics and Anti-inflammatory Agents: One of the most widely used drugs, paracetamol (acetaminophen), is a derivative of aniline.[1][11] Its synthesis involves the acetylation of p-aminophenol, a substituted aniline.[12]

-

JNK Inhibitors: 1-aryl-5-anilinoindazoles have been synthesized as inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative diseases.[13]

Data Presentation: Quantitative Analysis of Aniline-Based Drugs

To illustrate the structure-activity relationships and potency of substituted aniline-based drugs, the following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Aniline-Based Kinase Inhibitors in Oncology

| Compound | Target Kinase | IC50 (nM) | Disease Indication |

| Gefitinib | EGFR | 2-37 | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | 10.8, 9.2 | Breast Cancer |

| Bosutinib | Src, Abl | 1.2, 1 | Chronic Myeloid Leukemia |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Aniline-Based Antimicrobial Agents

| Compound | Class | Mechanism of Action | Spectrum of Activity |

| Sulfanilamide | Sulfa Drug | Inhibits dihydropteroate synthase | Broad-spectrum bacteriostatic |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Trifluoro-aniline | Disrupts bacterial cell membrane | Vibrio parahaemolyticus, Vibrio harveyi |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Trifluoro-aniline | Disrupts bacterial cell membrane | Vibrio parahaemolyticus, Vibrio harveyi |

Note: The data for ACNBF and ITFMA is based on their minimum inhibitory concentrations (MIC) of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of a substituted aniline and a key biological assay.

General Synthesis of a Substituted Aniline: Reduction of a Nitroarene

One of the most common methods for preparing substituted anilines is the reduction of the corresponding nitroarene.[14]

Materials:

-

Substituted Nitrobenzene (1.0 eq)

-

Tin (Sn) granules (3.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, suspend the substituted nitrobenzene and tin granules in ethanol.

-

Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the solution is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude substituted aniline.

-

Purify the product by column chromatography or recrystallization as needed.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a substituted aniline derivative against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (substituted aniline derivative)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival in many cancers.[1] Substituted anilines, particularly 4-anilinoquinazolines, are potent inhibitors of this pathway.[1]

Caption: EGFR signaling pathway and its inhibition by anilinoquinazoline-based drugs.

Experimental Workflow: Drug Discovery of Substituted Anilines

The discovery and development of novel drugs based on the substituted aniline scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery and development of substituted aniline-based drugs.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of substituted anilines is highly dependent on the nature and position of substituents on the aniline ring. This diagram illustrates the general principles of SAR for this class of compounds.

Caption: The relationship between aniline core, substituents, properties, and biological activity.

Conclusion

Substituted anilines continue to be a cornerstone of modern medicinal chemistry, offering a versatile and adaptable scaffold for the design of novel therapeutics.[1] Their rich history, from the first synthetic drugs to the latest targeted therapies, underscores their enduring importance. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging their full potential in addressing a wide range of diseases. While challenges such as metabolic liabilities exist, ongoing research into bioisosteric replacements and the development of novel synthetic methodologies will undoubtedly expand the therapeutic utility of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aniline-Based Inhibitors of Influenza H1N1 Virus Acting on Hemagglutinin-Mediated Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potent antiviral activity of novel multi-substituted 4-anilinoquin(az)olines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes